molecular formula C15H11Cl2N3O B6347590 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine CAS No. 1354922-93-2

4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Cat. No. B6347590
CAS RN: 1354922-93-2
M. Wt: 320.2 g/mol
InChI Key: BUVXUGGJWVRHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine (abbreviated as 4-DCP-6-MF) is a novel chemical compound that has recently been studied for its potential biomedical applications. 4-DCP-6-MF is a small molecule that has been synthesized in the laboratory, and its structure is composed of an aromatic ring, a pyrimidine ring, and an amine group. The compound has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been studied for its potential biomedical applications, particularly in cancer research. In vitro studies have shown that the compound is capable of selectively inhibiting the growth of cancer cells while having no effect on normal cells. This suggests that 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine may have potential as a therapeutic agent for the treatment of certain types of cancer. In addition, the compound has been found to possess antioxidant and anti-inflammatory properties, which may make it useful for the treatment of other diseases and conditions.

Mechanism of Action

The exact mechanism of action of 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, the compound has been found to reduce the levels of certain pro-inflammatory cytokines, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects
Studies have shown that 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is capable of modulating a range of biochemical and physiological processes. In vitro studies have demonstrated that the compound is capable of inhibiting the growth of cancer cells and inducing apoptosis. In addition, the compound has been found to reduce the levels of certain pro-inflammatory cytokines and to possess antioxidant properties. Furthermore, 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been shown to modulate the expression of certain genes involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The use of 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine in laboratory experiments has several advantages. The compound is relatively easy to synthesize and has been found to possess a range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. In addition, the compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine in laboratory experiments. The compound has a relatively low solubility, which can make it difficult to work with in some experiments. In addition, the exact mechanism of action of the compound is still not fully understood, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for the use of 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine in biomedical research. First, further studies are needed to better understand the exact mechanism of action of the compound. In addition, further studies are needed to investigate the potential therapeutic applications of 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine, particularly in the treatment of cancer and other diseases. Finally, further studies are needed to investigate the potential of 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine as an antioxidant and anti-inflammatory agent.

Synthesis Methods

4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is synthesized through a two-step process that involves the reaction of 3,4-dichlorophenol with 5-methylfuran-2-carboxylic acid. The first step involves the condensation of the two components to form a pyrimidine intermediate, which is then converted to 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine via a reductive amination reaction. The reaction is carried out in aqueous solution at room temperature and is generally considered to be a mild and efficient method for the synthesis of 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c1-8-2-5-14(21-8)13-7-12(19-15(18)20-13)9-3-4-10(16)11(17)6-9/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVXUGGJWVRHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

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